1-(Benzo[d]isothiazol-5-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)5-10-12-9/h2-5H,1H3 |
InChI Key |
ZYEJJVBXYVYIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 1 Benzo D Isothiazol 5 Yl Ethanone
Strategic Synthetic Pathways to 1-(Benzo[d]isothiazol-5-yl)ethanone
The construction of the this compound framework can be approached through two primary strategies: assembling the isothiazole (B42339) ring onto a pre-functionalized benzene (B151609) precursor containing the acetyl group, or by introducing the acetyl group onto a pre-existing benzo[d]isothiazole core. The former approach generally offers superior control over isomer formation.
Precursor Identification and Reaction Condition Optimization
The synthesis of the benzo[d]isothiazole ring system is versatile, with numerous methods reported for the construction of the heterocyclic portion. arkat-usa.org A common and effective strategy involves the cyclization of aromatic substrates that are pre-functionalized with the necessary nitrogen and sulfur atoms, or their precursors. arkat-usa.org
For the specific synthesis of this compound, a logical and regiochemically defined precursor is a 4-acetyl aniline (B41778) derivative bearing a sulfur-based functional group at the ortho position (C-3). The readily available commercial compound, 4-aminoacetophenone, serves as an ideal starting point for introducing the required sulfur functionality. researchgate.netchemicalbook.comsigmaaldrich.cngoogle.com
One established pathway is the Jacobson synthesis, which involves the cyclization of an o-thio-substituted aniline. A hypothetical, yet chemically sound, route starting from 4-aminoacetophenone would involve the introduction of a thio or protected thiol group at the C-3 position, followed by oxidative cyclization to form the N-S bond of the isothiazole ring.
Another viable method involves the thiocyanation of 4-aminoacetophenone to introduce a thiocyanate (B1210189) (SCN) group at the 3-position. Subsequent treatment under reductive or specific cyclization conditions can then form the benzo[d]isothiazole ring. Optimization of these reactions would involve screening various sulfur transfer reagents, catalysts (often copper-based for similar cyclizations), solvents, and temperature conditions to maximize the yield of the desired 5-acetyl isomer. mdpi.com
An alternative, though less regioselective, approach is the Friedel-Crafts acylation of the parent benzo[d]isothiazole. libretexts.orgruc.dklibretexts.org This electrophilic aromatic substitution would require a Lewis acid catalyst (e.g., AlCl₃) and an acylating agent like acetyl chloride or acetic anhydride. However, this method would likely yield a mixture of isomers, as substitution could occur at various positions on the benzene ring, necessitating challenging purification steps. libretexts.org
Table 1: Potential Precursors for the Synthesis of this compound
| Precursor Name | Starting Material | Key Transformation |
| 4-Amino-3-mercaptoacetophenone | 4-Aminoacetophenone | Ortho-thiolation |
| 4-Amino-3-thiocyanatoacetophenone | 4-Aminoacetophenone | Ortho-thiocyanation |
| 2-Halo-5-acetylbenzamide | 5-Acetyl-2-halobenzoic acid | Amidation |
| Benzo[d]isothiazole | Various | Friedel-Crafts Acylation |
Regioselective Synthesis and Isomer Control
Achieving regiochemical purity is paramount in the synthesis of substituted heterocycles. The synthesis of the 5-substituted isomer, this compound, is best controlled by employing a precursor where the substitution pattern dictates the final product structure.
Starting the synthesis from 4-aminoacetophenone ensures that the acetyl group is correctly positioned on the benzene ring. Subsequent introduction of the sulfur functionality at the ortho-position (C-3) and cyclization locks in the desired 1,2-relationship of the nitrogen and sulfur atoms and the 5-position of the acetyl group on the resulting bicyclic system. This precursor-directed strategy avoids the formation of other isomers, such as the 4-, 6-, or 7-acetyl derivatives, which would likely be formed if a post-synthesis functionalization approach like Friedel-Crafts acylation were used on unsubstituted benzo[d]isothiazole.
In the case of Friedel-Crafts acylation on benzo[d]isothiazole, the directing effects of the fused isothiazole ring are complex. The isothiazole ring is generally considered electron-withdrawing, which would deactivate the benzene ring towards electrophilic attack. The substitution pattern would be influenced by the subtle interplay of inductive and resonance effects, likely leading to a mixture of the 5- and 6-isomers, among others. beilstein-journals.org Therefore, for predictable and efficient synthesis, building the ring from a defined precursor is the superior methodology.
Derivatization and Functionalization Strategies of the Ethanone (B97240) Side Chain
The ethanone side chain, comprising a reactive acetyl group, offers a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Transformations Involving the Acetyl Group (e.g., Reduction, Oxidation, Condensation Reactions)
The carbonyl functionality of the acetyl group is amenable to numerous standard organic transformations.
Reduction: The ketone can be readily reduced to a secondary alcohol, 1-(benzo[d]isothiazol-5-yl)ethanol, using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction under more forcing conditions, such as a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, can achieve complete deoxygenation to yield 5-ethylbenzo[d]isothiazole.
Oxidation: The methyl ketone can undergo haloform reaction (e.g., using NaOH and I₂) to yield benzo[d]isothiazole-5-carboxylic acid and iodoform. This provides a pathway to carboxylic acid derivatives.
Condensation: The α-protons of the acetyl group are acidic enough to participate in base-catalyzed condensation reactions. For instance, the Claisen-Schmidt condensation with various aromatic aldehydes yields the corresponding α,β-unsaturated ketones, known as chalcones. These chalcones are valuable precursors for other heterocyclic systems. nih.gov
Willgerodt-Kindler Reaction: This powerful transformation allows for the conversion of aryl alkyl ketones into terminal amides or thioamides. Treating this compound with sulfur and a secondary amine like morpholine (B109124) would yield the corresponding 2-(benzo[d]isothiazol-5-yl)thioacetamide derivative, effectively migrating the carbonyl functionality to the terminal carbon of the side chain.
Introduction of Diverse Substituents via Carbonyl Reactivity
The carbonyl group itself is a site for nucleophilic addition and condensation, enabling the introduction of a variety of substituents.
Schiff Base Formation: Reaction with primary amines leads to the formation of imines, or Schiff bases. These reactions can introduce a wide range of alkyl or aryl substituents. nih.gov
Hydrazone Synthesis: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones, which are often stable, crystalline solids useful for characterization and as synthetic intermediates.
Mannich Reaction: The reaction of the ketone with formaldehyde (B43269) and a secondary amine in the presence of an acid catalyst (a Mannich reaction) can introduce an aminomethyl group at the α-position, yielding a β-amino ketone known as a Mannich base.
Systematic Functionalization of the Benzo[d]isothiazole Ring System
Functionalization of the aromatic portion of the benzo[d]isothiazole ring allows for the modulation of the molecule's electronic properties and provides attachment points for further derivatization. The reactivity of the ring is governed by the combined electronic effects of the fused isothiazole moiety and the existing 5-acetyl group.
The isothiazole ring is an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic aromatic substitution. wikipedia.org Compounding this effect is the 5-acetyl group, which is also a strong deactivating and meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to be challenging and would require forcing conditions.
Should substitution occur, the directing effects would predict the introduction of a new substituent at the C-4 or C-6 positions, which are meta to the acetyl group. For example, nitration with a mixture of nitric and sulfuric acid would be expected to primarily yield 1-(4-nitrobenzo[d]isothiazol-5-yl)ethanone and/or 1-(6-nitrobenzo[d]isothiazol-5-yl)ethanone. The precise ratio of these isomers would depend on the subtle electronic balance within the deactivated ring system. Similarly, halogenation with reagents like Br₂ in the presence of a Lewis acid would follow the same regiochemical principles. The synthesis of 6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide analogues has been reported, indicating that electrophilic nitration on a substituted benzo[d]isothiazole ring is feasible. nih.gov
Electrophilic Aromatic Substitution for C-H Functionalization
The functionalization of carbon-hydrogen (C-H) bonds through electrophilic aromatic substitution (EAS) is a fundamental strategy for modifying aromatic systems. In the case of this compound, the regiochemical outcome of such reactions is dictated by the combined electronic effects of the fused isothiazole ring and the C5-acetyl substituent.
The benzo[d]isothiazole nucleus is an electron-deficient system, which generally deactivates the benzene ring towards electrophilic attack compared to benzene itself. The acetyl group at the C5 position is a well-known deactivating, meta-directing group. youtube.comyoutube.com Therefore, incoming electrophiles are directed to the positions meta to the acetyl group, which are C4 and C6. However, the inherent reactivity of the heterocyclic system must also be considered. Studies on the isomeric 2,1-benzisothiazole show that electrophilic nitration and bromination preferentially occur at the C5 and C7 positions. rsc.org For the 1,2-benzisothiazole (B1215175) scaffold, substitution has been observed at various positions, including C4, C5, C6, and C7, often requiring forcing conditions due to the ring's electron-poor nature. acs.orgontosight.ai
For this compound, the C4 and C7 positions are the most likely sites for electrophilic attack. The C6 position is electronically disfavored by the meta-directing acetyl group, and the C4 and C7 positions are generally the most reactive sites in the unsubstituted benzisothiazole ring. For instance, nitration using a standard mixture of nitric acid and sulfuric acid would be expected to yield primarily 1-(7-nitrobenzo[d]isothiazol-5-yl)ethanone and/or 1-(4-nitrobenzo[d]isothiazol-5-yl)ethanone . Similarly, bromination with bromine in the presence of a Lewis acid catalyst like FeBr₃ would likely produce the corresponding 4-bromo or 7-bromo derivatives. libretexts.org
The synthesis of nitro-substituted 1,2-benzisothiazoles, such as 4,6-dinitro and 5-nitro derivatives, confirms that electrophilic substitution is a viable, albeit sometimes challenging, pathway for introducing new functional groups onto the carbocyclic ring of this scaffold. acs.orgontosight.aiepa.gov
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from a common precursor. wikipedia.orgwikipedia.orgwikipedia.orgyoutube.com For this compound, these reactions would typically start from a halogenated derivative, such as 1-(4-bromo-benzo[d]isothiazol-5-yl)ethanone or 1-(7-bromo-benzo[d]isothiazol-5-yl)ethanone , which could be synthesized via electrophilic halogenation as described above.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures. A hypothetical Suzuki coupling of 1-(7-bromo-benzo[d]isothiazol-5-yl)ethanone with an arylboronic acid would yield a 7-aryl substituted product. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov
| Heteroaryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 88 | nih.gov |
| 5-Bromo-1,2,3-triazine | 4-(tert-Butyl)phenylboronic acid | Pd(dppf)Cl₂ (15) | Ag₂CO₃ | MeCN | 80 | 81 | uzh.ch |
| 2-Halopurine | Tributylborane | Pd(PPh₃)₄ (5) | NaOEt | Toluene | 100 | ~70-85 | uzh.ch |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgbeilstein-journals.orglibretexts.org This reaction is invaluable for the synthesis of acetylenic compounds. Coupling a terminal alkyne, such as phenylacetylene, with a halo-derivative of this compound would introduce an alkynyl moiety, a versatile functional group for further transformations. The reaction generally proceeds under mild, basic conditions. beilstein-journals.orgorganic-chemistry.org
| Heteroaryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1-Iodoglycal | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | RT | 92 | beilstein-journals.org |
| 3,4-Dihalo-2(5H)-furanone | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (10) | KF | Toluene | 30°C | ~60-80 | nih.gov |
| Aryl Bromide | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5) | None | TMP | DMSO | RT | Up to 97 | nih.gov |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. wikipedia.orgyoutube.comlibretexts.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org Applying this methodology to a halo-substituted this compound would allow for the introduction of primary or secondary amines at the halogenated position, providing access to a wide range of aminated derivatives. The choice of phosphine (B1218219) ligand is critical for the reaction's success and has been extensively developed to accommodate a broad scope of substrates. youtube.comlibretexts.orgorganic-chemistry.org
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Chloride | Primary Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 | High | organic-chemistry.org |
| 5-Halo-1,2,3-triazole | (Het)aryl amine | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | Dioxane | 100 | High | nih.gov |
| Aryl Bromide | Secondary Amine | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | RT-100 | High | wikipedia.org |
Heteroatom Functionalization and Modification
The nitrogen and sulfur atoms within the isothiazole ring offer additional sites for chemical modification, enabling the synthesis of derivatives with altered electronic and physical properties.
S-Oxidation: The sulfur atom in the benzisothiazole ring is susceptible to oxidation. Treatment with mild oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or Oxone®, can convert the sulfide (B99878) to a sulfoxide (B87167) (This compound 1-oxide ) or, with stronger conditions or excess oxidant, to a sulfone (This compound 1,1-dioxide ). nih.govrsc.org These S-oxidized derivatives, particularly the sulfone (saccharin) analogues, often exhibit distinct biological activities compared to the parent sulfide. nih.gov
N-Functionalization: The nitrogen atom of the benzisothiazole ring can be functionalized, typically through alkylation or arylation. For the parent 1,2-benzisothiazole, reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary N-alkyl-1,2-benzisothiazolium salt . These salts can be useful intermediates for further reactions. In related systems like 1,2-benzisothiazolin-3-one, the nitrogen is readily substituted with various alkyl and aryl groups, a common strategy for modulating biological activity. nih.govnih.gov Selective N-arylation has also been achieved on similar heterocyclic scaffolds using aryne chemistry or copper-catalyzed conditions. nih.gov
Emerging Synthetic Approaches and Sustainable Chemistry Principles
Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and efficient reactions. These principles are being applied to the synthesis and modification of heterocyclic scaffolds like benzo[d]isothiazole.
Emerging synthetic strategies focus on atom economy and the reduction of hazardous waste. One such approach is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like organohalides. While classical electrophilic substitution falls under this category, modern transition-metal-catalyzed C-H activation offers alternative and often more selective routes to functionalization. For instance, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur has been used to construct the benzo[d]isothiazole core, representing an advanced method for scaffold assembly. prepchem.com
The principles of "green chemistry" are also influencing reaction design. This includes:
Use of Greener Solvents: Performing reactions in water or other environmentally benign solvents is a key goal. The synthesis of 1,2-benzisothiazol-3(2H)-ones has been achieved in aqueous media, which simplifies purification and allows for catalyst recycling. researchgate.net
Metal-Free Catalysis: To avoid the cost and toxicity associated with some transition metals, metal-free catalytic systems are being developed. For example, KBr has been used to catalyze the intramolecular oxidative cyclization to form benzo[d]isothiazol-3(2H)-ones. acs.org
Electrochemical Synthesis: Electrochemistry is recognized as a sustainable tool, using electricity as a "traceless" redox agent to replace chemical oxidants or reductants. This has been applied to the synthesis of benzo[d]isothiazol-3(2H)-ones through intramolecular N–S bond formation. acs.org
These emerging approaches hold promise for the future synthesis and transformation of this compound and its derivatives, offering pathways that are not only synthetically powerful but also more sustainable.
Advanced Spectroscopic and Structural Elucidation of 1 Benzo D Isothiazol 5 Yl Ethanone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, DEPT, COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzisothiazole ring system and a characteristic singlet for the methyl protons of the acetyl group. The aromatic region would likely feature three protons. Based on substitution patterns in similar bicyclic systems, the proton on C4 (adjacent to the acetyl group) would appear as a singlet or a narrow doublet, while the protons on C6 and C7 would exhibit doublet or doublet of doublets splitting, depending on their coupling constants. The methyl protons (-CH₃) would appear as a sharp singlet in the upfield region, typically around δ 2.5-2.7 ppm.
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum would reveal nine distinct carbon signals. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons. The spectrum would show one methyl carbon (from the acetyl group), three aromatic methine carbons (C4, C6, C7), and five quaternary carbons (C3a, C5, C7a, the isothiazole (B42339) C3, and the carbonyl C=O). The carbonyl carbon is expected to be the most downfield-shifted signal, typically appearing around δ 195-200 ppm.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent aromatic protons (e.g., between H6 and H7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the signal from the methyl protons to the carbonyl carbon and the C5 quaternary carbon, as well as correlations from the aromatic protons to various carbons throughout the bicyclic ring system, confirming the position of the acetyl group at C5.
Expected ¹H and ¹³C NMR Data for 1-(Benzo[d]isothiazol-5-yl)ethanone
Conformational Analysis and Stereochemical Elucidation via NMR
For this compound itself, being a largely planar and achiral molecule, conformational analysis is straightforward. The primary point of conformational freedom is the orientation of the methyl group of the acetyl function, which typically undergoes free rotation at room temperature. For more complex derivatives, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. nih.gov These experiments identify protons that are close in space, even if they are not directly connected through bonds. This information helps to determine the preferred three-dimensional arrangement and stereochemistry of the molecule in solution. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₉H₇NOS), the calculated exact mass is 177.02483 Da.
HRMS analysis, often coupled with tandem MS (MS/MS), also elucidates characteristic fragmentation patterns which serve as a structural fingerprint. While specific experimental data for this compound is limited, expected fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃) to form an acylium ion [M-15]⁺.
Cleavage of the acetyl group to generate a benzo[d]isothiazolyl cation [M-43]⁺.
Fragmentation of the isothiazole ring, a common pathway in such heterocyclic systems.
Analysis of related benzisothiazole derivatives by ESI-HRMS has been successfully used to confirm their calculated molecular formulas. rsc.orgbeilstein-journals.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Characteristic Functional Group and Electronic Transition Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1670-1690 cm⁻¹. rsc.org Other characteristic peaks would include:
~3100-3000 cm⁻¹: Aromatic C-H stretching.
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
~1360 cm⁻¹: C-H bending of the methyl group.
~1300-1100 cm⁻¹: C-N and C-S stretching vibrations within the heterocyclic ring.
Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 |
| Carbonyl (C=O) | Stretch | 1670-1690 |
| Aromatic C=C | Stretch | 1600-1450 |
| Methyl C-H | Bend | ~1360 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic systems like this compound typically exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π→π* and n→π* transitions of the conjugated system. The exact absorption maxima (λ_max) and molar absorptivities (ε) are dependent on the solvent used. researchgate.net This technique is particularly useful for quantitative analysis using methods like HPLC-UV. researchgate.netnih.gov
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the exact three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking. nih.gov
Although a crystal structure for this compound has not been reported in the public domain, analysis of related thiazole (B1198619) and benzisothiazole derivatives shows that this technique is critical for confirming molecular geometry and packing in the crystal lattice. nih.govnih.gov For the title compound, a high-quality crystal would allow for the definitive confirmation of the planar benzo[d]isothiazole ring system and the precise orientation of the acetyl substituent relative to the ring.
Advanced Chromatographic Methodologies for Purity Assessment and Analytical Characterization (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of non-volatile compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for this compound. sielc.comnih.gov Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (λ_max). sielc.comnih.gov This method is widely used for the analysis of isothiazolinone and benzisothiazole derivatives in various matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS is a powerful analytical tool. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is highly sensitive and can be used to identify and quantify the target compound and any volatile impurities. Methods for analyzing benzothiazole (B30560) derivatives by GC-MS have been developed, often for environmental sample analysis. nih.govresearchgate.net
Preclinical Biological Activity Investigations and Mechanistic Studies
In Vitro Biological Screening and Target Engagement
In vitro studies are fundamental to characterizing the biological activity of a compound, providing insights into its potential molecular targets and cellular effects.
No publicly available data from receptor binding assays for 1-(Benzo[d]isothiazol-5-yl)ethanone could be identified. Consequently, its affinity and selectivity for specific biological receptors remain uncharacterized in the public domain.
There is no information available in the scientific literature or patent databases regarding the inhibitory or activating effects of this compound on specific enzymes.
No studies detailing the effects of this compound on signaling pathway modulation or other specific cellular processes, excluding viability and cytotoxicity assays, were found in the public domain.
In Vivo Efficacy Assessments in Established Animal Models of Disease
In vivo studies are crucial for evaluating the potential therapeutic efficacy of a compound in a living organism.
There are no published studies that report the use of this compound in any established animal models of disease. Therefore, information regarding the selection and validation of relevant preclinical models for this compound is not available.
As no in vivo efficacy studies have been reported, there is no information on the analysis of pharmacodynamic biomarkers to assess the physiological and biochemical effects of this compound in any animal models.
Mechanistic Elucidation at the Molecular and Cellular Level
There is currently no available scientific literature detailing the mechanistic elucidation of this compound at the molecular and cellular level.
Identification of Specific Molecular Targets and Off-Targets
No studies have been published that identify the specific molecular targets or off-targets of this compound.
Investigation of Intracellular Signaling Pathway Modulation
Information regarding the modulation of any intracellular signaling pathways by this compound is not available in the public domain.
Genomic, Proteomic, and Metabolomic Profiling of Compound Effects
There are no available reports on genomic, proteomic, or metabolomic profiling to characterize the cellular effects of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Exploration of Substituent Effects on Biological Activity
The benzo[d]isothiazole ring system serves as a versatile scaffold whose biological activity can be finely tuned by the introduction, modification, or substitution of various functional groups. These modifications influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.
While direct studies on the ethanone (B97240) moiety of 1-(Benzo[d]isothiazol-5-yl)ethanone are limited, research on the isomeric 2-acetylbenzothiazole (B155973) scaffold provides valuable insights. Modifications of the acetyl group, such as its conversion into more complex structures like chalcones, have been shown to impart significant biological activity.
For instance, a series of chalcone (B49325) derivatives was synthesized from 2-acetylbenzothiazole by reacting it with various substituted benzaldehydes. This modification extends the conjugation of the system and introduces a new phenyl ring, creating compounds of the general structure 1-(benzothiazol-2-yl)-3-phenyl-prop-2-en-1-one. These derivatives have been evaluated for anticancer activity, demonstrating that alterations to the ethanone group can transform the parent molecule into a potent agent. The substitution pattern on the new phenyl ring of the chalcone moiety plays a critical role in modulating this activity.
Table 1: Anticancer Activity of Selected 1-(Benzothiazol-2-yl)-3-phenyl-prop-2-en-1-one Derivatives Note: This data is illustrative of modifications to a related scaffold.
| Compound | Substituent on Phenyl Ring | Biological Activity Profile |
| Chalcone 1 | Unsubstituted | Baseline anticancer activity |
| Chalcone 2 | 4-Chloro | Enhanced anticancer activity against certain cell lines asianpubs.org |
This suggests that the acetyl group of this compound is a key position for synthetic modification. Converting it into larger, conjugated systems or introducing different functional groups could be a viable strategy for developing novel therapeutic agents.
The substitution pattern on the fused benzene (B151609) ring of the benzo[d]isothiazole core is a critical determinant of biological activity. The position (regiochemistry) and nature (electronic effects) of these substituents dictate the molecule's interaction with target proteins.
Studies on benzothiazole-based inhibitors of Heat shock protein 90 (Hsp90) have provided detailed SAR data. In a series of 2,6-disubstituted benzothiazoles, modifications at the 6-position had a profound impact on antiproliferative activity against breast cancer cell lines. The introduction of a 3,4-dichloroaniline (B118046) group via an amide linkage at this position was a key feature. Further modifications to a piperidine (B6355638) ring at the 2-position highlighted the importance of steric bulk and the presence of a cationic center for potency. The distance between this cationic center and the aromatic ring at position 6 was found to be optimal for activity mdpi.com.
The electronic properties of substituents also play a crucial role. A computational study on benzothiazole (B30560) derivatives investigated the effects of electron-donating groups (like -CH₃) and electron-withdrawing groups (like -NO₂) on the molecule's frontier molecular orbitals (HOMO/LUMO) nih.gov. The introduction of a strong electron-withdrawing nitro group was found to lower both HOMO and LUMO energy levels, thereby reducing the energy gap and influencing charge transport properties, which can be correlated with biological activity nih.gov.
Table 2: Effect of Substituents on Antiproliferative Activity of Benzothiazole-Based Hsp90 Inhibitors Note: This data is derived from the isomeric benzothiazole scaffold and illustrates the principles of ring substitution.
| Compound | Substituent at Position 2 | Substituent at Position 6 | IC₅₀ (μM) against MCF-7 |
| 9g | 4-(4-Aminobutyl)piperazin-1-yl | 3,4-Dichloroanilide | 4.8 ± 0.3 |
| 9h | 4-(2-Aminoethyl)piperazin-1-yl | 3,4-Dichloroanilide | 4.6 ± 0.4 |
| 9i | 4-(3-Aminopropyl)piperazin-1-yl | 3,4-Dichloroanilide | 3.9 ± 0.1 mdpi.com |
| 9e | 4-(Aminomethyl)piperidin-1-yl | 3,4-Dichloroanilide | 11.4 ± 0.8 mdpi.com |
These findings underscore that both the placement and the electron-donating or -withdrawing nature of substituents on the benzo[d]isothiazole ring are powerful tools for modulating potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts.
For benzothiazole derivatives, QSAR studies have been successfully applied to understand their affinity for various biological targets. In one study on benzothiazole analogs of thioperamide (B1682323) as H₃-receptor antagonists, a QSAR analysis revealed that H₃-affinity was influenced by factors such as lipophilicity, bulk, and electronic interactions nih.gov. The model indicated that improving the potency would require replacing the benzothiazole moiety with less bulky, less lipophilic, and more flexible structures that could engage in better electronic interactions with the receptor binding site nih.gov.
Another QSAR study on halogen- and amidino-substituted benzothiazoles and benzimidazoles identified key molecular descriptors correlated with cytotoxicity against tumor cell lines mdpi.com. The resulting models used Burden eigenvalues, which are descriptors related to molecular topology and electronic structure, to predict the antiproliferative effects of the compounds mdpi.com. These examples demonstrate that QSAR is a powerful tool for rationalizing the observed SAR and for the predictive design of new benzo[d]isothiazole-based compounds.
Pharmacophore Modeling for Identification of Key Structural Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model serves as a 3D template for designing or identifying new active compounds.
A study aimed at discovering inhibitors for the p56lck protein, a tyrosine kinase involved in inflammatory and autoimmune disorders, developed a pharmacophore model based on a set of known benzothiazole inhibitors researchgate.net. The best-developed hypothesis, AADHRR.15, consisted of six key features:
Two hydrogen bond acceptors (A)
One hydrogen bond donor (D)
One hydrophobic site (H)
Two aromatic rings (R)
This model was subsequently used to create a 3D-QSAR model that showed excellent correlation between the predicted and experimental activities of the compounds researchgate.net. Such pharmacophore models are invaluable as they distill complex SAR data into a simple, visual representation of the key molecular features required for biological function, guiding the design of novel scaffolds that fit the target's binding site.
Ligand-Based and Structure-Based Rational Design Principles for Analog Generation
Rational drug design utilizes the knowledge of a biological target's structure (structure-based) or the structures of known active ligands (ligand-based) to design new, more effective compounds.
Ligand-based design is employed when the 3D structure of the target is unknown. It relies on the SAR and pharmacophore models derived from a series of known active molecules. For example, the design of novel benzothiazole-based inhibitors of STAT3, a key protein in cancer signaling, was guided by the structures of known inhibitors nih.gov. By analyzing the common structural features and binding modes of existing STAT3 inhibitors, researchers rationally designed a new series of benzothiazole derivatives with improved potency and antitumor activity nih.gov.
Structure-based design is possible when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This approach involves using computational tools like molecular docking to predict how a designed molecule will bind to the active site of the target. A study on selective BACE1 inhibitors for Alzheimer's disease used the structural features of existing drugs to design new benzothiazole molecules nih.gov. Molecular docking was then used to simulate the binding of these designed compounds to the BACE1 active site, predicting their binding affinity and orientation. This process allowed researchers to prioritize the synthesis of compounds with the most favorable predicted binding interactions, leading to the discovery of a potent and selective BACE1 inhibitor nih.gov. These approaches exemplify how computational and medicinal chemistry principles are combined to rationally generate novel analogs based on the benzo[d]isothiazole scaffold.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Binding Site Analysis and Interaction Fingerprinting
Should molecular docking studies be performed on 1-(Benzo[d]isothiazol-5-yl)ethanone, the initial step would involve identifying and analyzing the binding site of a target protein. This analysis would reveal the key amino acid residues that could potentially form interactions with the compound. Interaction fingerprinting would then be used to map the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the protein's active site.
Scoring Functions and Binding Affinity Prediction
Scoring functions are mathematical models used to approximate the binding affinity between the ligand and the protein. A lower docking score typically indicates a more favorable binding interaction. For this compound, various scoring functions could be employed to predict its binding affinity to different protein targets, providing a quantitative measure of its potential biological activity.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods could provide deep insights into the reactivity, stability, and spectroscopic properties of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. Analysis of the HOMO-LUMO energy gap for this compound would help in understanding its kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution within a molecule. An MESP map of this compound would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for predicting how the molecule might interact with other molecules and its potential sites for metabolic reactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. MD simulations of this compound, both in solution and when bound to a protein, would provide a dynamic view of its behavior. These simulations could reveal the compound's conformational flexibility and the stability of its interactions with a biological target over time, offering a more realistic representation of the binding dynamics than static docking models.
In Silico Prediction of Theoretical ADME-Related Parameters
The general process for predicting these parameters involves a variety of computational methods. Lipophilicity, a key determinant of how a drug distributes between fatty and aqueous environments in the body, is commonly calculated using algorithms that sum the contributions of individual atoms or fragments (e.g., XLogP3). The Topological Polar Surface Area (TPSA) is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and is a strong predictor of a molecule's ability to permeate cell membranes.
Below is a table outlining the typical ADME-related parameters that would be computationally predicted for a compound like this compound.
| Parameter | Description | Predicted Value |
|---|---|---|
| Molecular Weight | The mass of one mole of the substance. | 177.22 g/mol |
| Lipophilicity (XLogP3) | A measure of the compound's partition coefficient between octanol (B41247) and water, indicating its hydrophobicity. | N/A¹ |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. | N/A¹ |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | N/A¹ |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with free electron pairs. | N/A¹ |
| Rotatable Bonds | The number of bonds that allow free rotation, influencing conformational flexibility. | N/A¹ |
¹Data for the specific compound this compound (CAS 1505396-05-3) is not available in the public-domain databases searched. Values for isomers or related compounds are not substituted to maintain strict accuracy.
Cheminformatics Approaches for Virtual Library Design and High-Throughput Virtual Screening
Cheminformatics utilizes computational methods to analyze and manipulate chemical information, playing a crucial role in the design of new molecules. The structural framework of this compound, featuring the benzo[d]isothiazole scaffold, is of significant interest in this field for the creation of virtual compound libraries.
Virtual Library Design:
A virtual library is a large, computationally generated collection of molecules that can be screened for potential biological activity before any chemical synthesis is undertaken. The benzo[d]isothiazole core of this compound serves as an excellent starting point, or scaffold, for such libraries. Cheminformatics approaches allow for the systematic and combinatorial decoration of this core structure. For instance, the acetyl group at the 5-position can be computationally replaced with a vast array of other functional groups. Similarly, substitutions can be explored at other available positions on the benzene (B151609) ring. This process, known as scaffold-based library design, can generate millions of virtual derivatives. The goal is to explore a wide chemical space around the core scaffold to identify novel structures with potentially improved activity and properties. A recent study in the European Journal of Medicinal Chemistry highlights the use of the benzo[d]isothiazol structure as a scaffold in the design and synthesis of a series of small molecule inhibitors targeting the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy biotechnologia-journal.orgnih.gov. This demonstrates the practical application of this scaffold in creating focused libraries for specific biological targets.
High-Throughput Virtual Screening (HTVS):
Once a virtual library is designed, it can be subjected to high-throughput virtual screening (HTVS). This process involves computationally docking each molecule from the library into the three-dimensional structure of a biological target, such as an enzyme or a receptor. The docking simulations predict the binding affinity and orientation of each compound at the target's active site. This allows researchers to prioritize a smaller, more manageable number of compounds for actual synthesis and experimental testing.
The this compound scaffold is valuable in HTVS campaigns because its derivatives often possess drug-like properties. The rigid bicyclic system provides a well-defined shape for interacting with protein targets, while the various substitution points allow for the fine-tuning of properties like solubility, binding affinity, and selectivity. The process of HTVS significantly reduces the time and cost associated with the initial stages of drug discovery by filtering out molecules that are unlikely to be active.
Future Perspectives and Advanced Research Avenues
Exploration of Novel Biological and Non-Biological Applications for Isothiazole-Containing Compounds
The isothiazole (B42339) ring and its fused benzo-derivative are foundational to numerous compounds with a broad spectrum of biological activities. arkat-usa.orgthieme-connect.com This includes established uses as antibacterial, antifungal, antineoplastic, and hypoglycemic agents. mdpi.com Future research is expanding this scope to address complex and emergent health challenges.
Biological Applications: Researchers are actively exploring benzo[d]isothiazole derivatives for new therapeutic roles. For instance, specific derivatives have been identified as potent inhibitors of phosphomannose isomerase (PMI), showing potential in anti-tumor applications and blood glucose regulation. mdpi.com Another promising frontier is in cancer immunotherapy, where benzo[d]isothiazole derivatives have been designed as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical pathway in immune response to tumors. nih.gov One such derivative, compound D7, demonstrated a potent inhibitory activity with an IC₅₀ value of 5.7 nM. nih.gov Furthermore, the scaffold is being investigated for activity against various viruses, including HIV-1, hepatitis B, and yellow fever virus, as well as for antiproliferative effects against various cancer cell lines. nih.gov Other studies have synthesized derivatives as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), enzymes involved in inflammation. nih.gov The versatility of the isothiazole heterocycle also extends to agriculture, where novel isothiazole-based cinnamamides are being developed as potent fungicides. acs.org
| Compound Class/Derivative | Biological Target/Application | Research Finding |
| Benzo[d]isothiazole Derivatives | PD-1/PD-L1 Interaction | Compound D7 identified with an IC₅₀ of 5.7 nM, showing potential for cancer immunotherapy. nih.gov |
| 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues | 5-LOX and mPGES-1 | Compounds showed dual inhibition with IC₅₀ values in the micromolar range, indicating anti-inflammatory potential. nih.gov |
| Benzo[d]isothiazole C-glucoside 1 | SGLT2 Inhibition | Acts as an inhibitor of the sodium-glucose co-transporter 2, useful for treating type 2 diabetes. arkat-usa.org |
| Benzo[d]isothiazole Schiff Bases | Antiproliferative Activity | Demonstrated marked cytotoxicity against human CD4(+) lymphocytes and inhibited the growth of leukemia cell lines. nih.gov |
| Isothiazole-based Cinnamamides | Fungicidal Activity | Compound 5a showed 100% inhibition of Pseudoperonspera cubensis at 100 µg/mL. acs.org |
| Thiazole (B1198619)/Isothiazole Derivatives | Antimicrobial/Anticancer | Various synthesized derivatives showed significant antibacterial, antifungal, and antitumor activities. researchgate.netnih.gov |
Non-Biological Applications: Beyond the biological realm, the unique electronic properties of the benzo[d]isothiazole core are being explored in material science. The related benzothiazole (B30560) scaffold has been noted for its strong fluorescence, suggesting potential applications as fluorescent markers. mdpi.com This points to the possibility of developing benzo[d]isothiazole-based compounds for similar imaging and sensing applications.
Integration with Advanced Drug Discovery Platforms (e.g., Fragment-Based Drug Discovery, DNA-Encoded Libraries)
Modern drug discovery relies on high-throughput and innovative platforms to identify novel hit compounds. The benzo[d]isothiazole scaffold is well-suited for integration into these advanced methodologies.
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful technique for identifying low-molecular-weight fragments that bind to biological targets, which are then optimized into lead compounds. nih.gov Thiazoles, structurally related to isothiazoles, have appeared as hits in several FBDD campaigns. nih.govacs.org However, some derivatives like 2-aminothiazoles are known as frequent hitters, necessitating careful validation to exclude non-specific activity. nih.govacs.org A focused library of fragment-sized thiazoles has been profiled to better understand their liabilities and tractability. nih.gov This foundational work suggests that benzo[d]isothiazole fragments could be valuable additions to screening libraries, provided that hits undergo rigorous validation to confirm specific on-target engagement. nih.govnih.gov
DNA-Encoded Libraries (DELs): DEL technology allows for the rapid screening of vast chemical libraries, often containing millions to billions of compounds, to find binders for a specific protein target. nih.gov This platform has proven effective in identifying novel inhibitors for challenging targets. osti.govacs.org For example, a DEL screen identified a novel benzoxazepinone series as highly potent and selective inhibitors of RIP1 kinase, a key driver of inflammation. osti.govacs.org The success of identifying privileged scaffolds through DEL screening highlights the potential for designing and including diverse benzo[d]isothiazole derivatives in future libraries to uncover inhibitors for new biological targets. rsc.orgnih.gov The technology relies on synthesizing molecules attached to unique DNA barcodes, which are then identified through sequencing after an affinity-based selection process. nih.gov
Development of Chemical Probes for Biological Target Identification and Validation
A chemical probe is a small molecule used to study and characterize the function of a specific protein or pathway in a biological system. The development of potent and selective inhibitors is the first step toward creating such probes. Recent research has identified several benzo[d]isothiazole derivatives with high affinity for specific targets, making them ideal starting points.
For instance, the benzo[d]isothiazole derivative D7, which inhibits the PD-1/PD-L1 interaction with an IC₅₀ of 5.7 nM, is a prime candidate for probe development. nih.gov Similarly, analogues of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide that potently inhibit 5-LOX and mPGES-1 could be adapted for this purpose. nih.gov To convert these inhibitors into chemical probes, they can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) or photo-affinity labels. These modified molecules would enable researchers to visualize the location of the target protein within cells, pull down the target protein from cell lysates for identification, and validate its role in disease pathways.
Application in Material Science and Optoelectronic Research
The application of benzo[d]isothiazole isomers in material science is a burgeoning field. Benzo[d] arkat-usa.orgmdpi.comnih.govthiadiazole (BT), an isomer of the core heterocycle, is a well-known electron-deficient unit used extensively in organic semiconductors for transistors, solar cells, photodetectors, and thermoelectrics. northwestern.edu
Recent research has focused on its less-studied isomer, benzo[d] arkat-usa.orgmdpi.comnih.govthiadiazole (isoBT), which is structurally more analogous to the benzo[d]isothiazole core. northwestern.edumdpi.com Studies have shown that isoBT can be used to construct high-performance semiconducting polymers. northwestern.edu For example, a polymer incorporating a difluorinated isoBT unit exhibited high hole mobilities in field-effect transistors and achieved power conversion efficiencies of 9% in bulk-heterojunction solar cells. northwestern.edu Quantum-mechanical calculations suggest that the isoBT core possesses a high lowest unoccupied molecular orbital (LUMO) energy, which is beneficial for electron conductivity. mdpi.com These findings demonstrate that the benzo[d]isothiazole architecture and its close isomers are promising building blocks for creating novel materials for high-performance organic electronics.
Innovations in Synthetic Methodology for Efficient and Sustainable Production of Benzo[d]isothiazole Derivatives
The growing importance of benzo[d]isothiazole derivatives has spurred significant innovation in their synthesis, with a strong emphasis on sustainability and efficiency. arkat-usa.orgmdpi.com While traditional methods often required harsh conditions, recent advancements offer greener alternatives. arkat-usa.org
Modern synthetic strategies can be categorized based on the starting materials and the bond-forming reactions. arkat-usa.org Key innovations include:
Catalytic C-H Activation: Rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides an efficient route that utilizes readily available starting materials. arkat-usa.org
Copper-Catalyzed Reactions: Copper catalysts are widely used for constructing the benzo[d]isothiazole scaffold. arkat-usa.org Methods include Cu(I)-catalyzed intramolecular N-S bond formation and Cu(II)-catalyzed annulation of 2-bromo-N-arylbenzimidamides. arkat-usa.org
Electrochemical Synthesis: Recognized as a green and sustainable tool, electrosynthesis has been applied to the intramolecular dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.comnih.gov This method uses electricity as a clean redox agent, avoiding traditional chemical oxidants and producing hydrogen gas as the only byproduct. mdpi.comnih.gov
Photochemical Methods: Visible-light-promoted synthesis represents another sustainable, metal-free approach for constructing the benzo[d]isothiazole ring. arkat-usa.org
Sustainable Conditions: Researchers have developed protocols that use water as a solvent and employ recyclable catalysts, such as tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), to synthesize benzo[d]isothiazol-3(2H)-ones under an oxygen atmosphere, enhancing the green credentials of the process. mdpi.com
| Synthetic Method | Key Features | Sustainability Aspect |
| Electrochemical Cyclization | Constant-current electrolysis of 2-mercaptobenzamides. mdpi.comnih.gov | Uses electricity as a clean oxidant; produces H₂ as a byproduct. mdpi.comnih.gov |
| Cu(I)-Catalyzed Cyclization | Intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov | Uses O₂ as the sole, clean oxidant. nih.gov |
| Heterogeneous Catalysis | CoPcS-catalyzed synthesis in aqueous media. mdpi.com | Utilizes water as a green solvent; catalyst can be recycled. mdpi.com |
| Visible-Light-Promoted Synthesis | Metal-free approach for ring formation. arkat-usa.org | Avoids the use of metal catalysts and utilizes a renewable energy source. arkat-usa.org |
| Rhodium-Catalyzed C-H Activation | Oxidative annulation of benzimidates with elemental sulfur. arkat-usa.org | High atom economy through direct C-H functionalization. arkat-usa.org |
These innovative methodologies are crucial for expanding the chemical space of accessible benzo[d]isothiazole derivatives, facilitating their exploration in both biological and material science applications. arkat-usa.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
